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Compound of Interest

Compound Name: PIK-75 hydrochloride

Cat. No.: B1390485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of PIK-75 hydrochloride, a potent inhibitor of

the p110α isoform of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase

(DNA-PK). Its unique dual-inhibitory action and off-target profile distinguish it from other kinase

inhibitors, making a thorough understanding of its mechanism of action crucial for its

application in research and drug development. This document compares PIK-75
hydrochloride with alternative inhibitors, presenting supporting experimental data and detailed

protocols for key assays.

Mechanism of Action of PIK-75 Hydrochloride
PIK-75 hydrochloride is a reversible inhibitor that demonstrates high potency against both

PI3K p110α and DNA-PK, with IC50 values of 5.8 nM and 2 nM, respectively[1]. Its selectivity

for p110α is over 200-fold greater than for the p110β isoform (IC50 = 1.3 μM)[2][3]. The

inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and

survival, is a primary contributor to its anti-cancer and anti-inflammatory effects[4][5].

Notably, PIK-75 hydrochloride also potently inhibits DNA-PK, a key enzyme in the non-

homologous end joining (NHEJ) pathway for DNA double-strand break repair. This dual

inhibition is thought to induce a "synthetic lethal" interaction in cancer cells, leading to

apoptosis rather than just cell cycle arrest, a characteristic that distinguishes it from many other

PI3K inhibitors[6][7].
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Beyond its primary targets, PIK-75 exhibits activity against a range of other kinases, including

p110γ, p110δ, mTOR, and ATM, albeit at higher concentrations[2][3]. This broader target profile

contributes to its complex biological activity.

Comparative Performance with Alternative Inhibitors
The selection of a kinase inhibitor for research or therapeutic development depends on the

desired specificity and potency. The following tables compare PIK-75 hydrochloride with other

inhibitors targeting the PI3K and DNA-PK pathways.

Data Presentation: Inhibitor Potency (IC50, nM)

Target PIK-75 PI-103 LY294002
NVP-
BEZ235

Wortmanni
n

p110α 5.8[1] 8[8] 1,400 4 ~2-5

p110β 1,300 88[8] 970 75 ~5

p110δ 510[2] 48[8] 570 120 ~15

p110γ 76 150[8] - 116 ~15

DNA-PK 2[1] 2[8]
Yes (non-

specific)[6]
Yes Yes

mTOR ~1,000[2]

20

(mTORC1),

83

(mTORC2)[8]

Yes[6] 5 (mTORC1) ~200

Note: IC50 values can vary depending on the specific assay conditions and should be used for

relative comparison.
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Target PIK-75
M3814
(Nedisertib)

AZD7648 NU7441

DNA-PK 2[1] <3[2] 0.6[2] 14

PI3K (general)

High affinity for

α, lower for

others

>100-fold

selective over

PI3K[2]

>100-fold

selective over

396 other

kinases[2]

5,000 (for p110α)

mTOR ~1,000[2] - - 1,700

Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibitor action.
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Caption: Proposed "synthetic lethal" mechanism of PIK-75-induced apoptosis.
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Caption: A typical experimental workflow for evaluating kinase inhibitors.

Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and

accurate comparison of inhibitor performance.

In Vitro PI3K Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against

a specific PI3K isoform.

Materials:

Recombinant PI3K enzyme (e.g., p110α/p85α)

Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

[γ-³²P]ATP

Kinase reaction buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Inhibitor stock solution (in DMSO)

1 M HCl (stop solution)
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Thin-layer chromatography (TLC) plates

Phosphorimager

Procedure:

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the kinase reaction buffer.

Include a DMSO vehicle control.

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, recombinant

PI3K enzyme, and the inhibitor at various concentrations.

Substrate Addition: Add the PIP2 substrate to the reaction mixture.

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

Incubation: Incubate the reaction at room temperature for 30 minutes.

Stop Reaction: Terminate the reaction by adding 1 M HCl.

Lipid Extraction: Extract the lipids from the reaction mixture.

TLC Separation: Spot the extracted lipids onto a TLC plate and separate the phosphorylated

product (PIP3) from the unreacted substrate.

Detection and Quantification: Expose the TLC plate to a phosphor screen and quantify the

radioactivity of the PIP3 spot using a phosphorimager.

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor

concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation
Objective: To assess the effect of an inhibitor on the phosphorylation status of Akt, a

downstream target of PI3K.

Materials:

Cultured cells
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Inhibitor of interest

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment: Plate cells and treat with various concentrations of the inhibitor for a

specified time.

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE

by adding Laemmli buffer and boiling.

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and detect the signal using an ECL substrate and an

imaging system.

Analysis: Quantify the band intensities and normalize the phosphorylated Akt signal to the

total Akt signal.

MTT Cell Viability Assay
Objective: To determine the effect of an inhibitor on cell viability and proliferation.

Materials:

Cultured cells

Inhibitor of interest

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor and incubate for the

desired time (e.g., 48-72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the medium and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin
V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor

treatment.

Materials:

Cultured cells

Inhibitor of interest

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with the inhibitor for the desired time.

Cell Harvesting: Harvest both adherent and floating cells.

Washing: Wash the cells with cold PBS.

Resuspension: Resuspend the cells in 1X Binding Buffer.

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in

the dark for 15 minutes at room temperature.
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Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin

V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells.[2]

Data Quantification: Determine the percentage of cells in each quadrant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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